Lipophilicity Differentiation: 2-Methoxy-5-methylpyrimidine vs. 2-Methoxy-4-methylpyrimidine
The XLogP3 value for 2-methoxy-5-methylpyrimidine is 0.9, which is lower than the computed XLogP3 of 1.1 for its regioisomer 2-methoxy-4-methylpyrimidine (CID 13641557) [1]. This 0.2 log unit difference equates to an approximately 1.6-fold lower octanol-water partition coefficient, indicating lower lipophilicity for the 5-methyl isomer [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 2-Methoxy-4-methylpyrimidine: XLogP3 = 1.1 |
| Quantified Difference | Δ XLogP3 = -0.2 (target compound is less lipophilic by ~1.6-fold) |
| Conditions | Computed XLogP3 values from PubChem (algorithm: XLogP3-AA) |
Why This Matters
Lower lipophilicity for the 5-methyl isomer may confer superior aqueous solubility and reduced non-specific protein binding in biochemical assays, directly impacting assay performance and hit-to-lead progression decisions.
- [1] PubChem Compound Summary for CID 580052 (XLogP3 = 0.9) and CID 13641557 for 2-methoxy-4-methylpyrimidine (XLogP3 = 1.1). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-24). View Source
